
Chlorofluoromethane
Overview
Description
Chlorofluoromethane, also known as Freon 31, is a hydrochlorofluorocarbon (HCFC) with the chemical formula CH₂ClF. It is a colorless, odorless, and flammable gas. Historically, it was used as a refrigerant and in various industrial applications. due to its ozone-depleting potential, its production and import were banned in many countries starting from January 1, 2015, in accordance with the Montreal Protocol .
Preparation Methods
Chlorofluoromethane can be synthesized through several methods. One common synthetic route involves the reaction of methanol with hydrochloric acid and hydrogen fluoride . Industrial production often involves the pyrolysis of a mixture of dithis compound and this compound, which yields hexafluorobenzene and hydrochloric acid as by-products .
Chemical Reactions Analysis
Formation and Basic Reactions
Chlorofluoromethane can be formed through various chemical reactions, including radical halogenation of methane .
Radical Chain Mechanism for Chlorination of Methane :
-
*Initiation: * Chlorine molecules split into chlorine radicals with the help of UV light2.
-
*Propagation: * A chlorine radical abstracts a hydrogen atom from methane, forming hydrogen chloride and a methyl radical. The methyl radical then reacts with a chlorine molecule to form chloromethane and another chlorine radical2 .
-
*Termination: * Radicals combine to form stable molecules, such as two chlorine radicals forming Cl2, a chlorine radical and a methyl radical forming CH3Cl, or two methyl radicals forming ethane2 .
Multiple substitutions can occur, leading to the formation of dichloromethane, trichloromethane, and tetrachloromethane2 .
Methane Activation by Halogenation
Methane activation by halogenation is a process that can be influenced by various factors, including the catalyst and reaction conditions . For example, zeolites with higher acidity were more active for monochlorination at lower temperatures .
Example of catalytic halogenation of methane with bromine :
Catalyst | Temperature (°C) | GHSV (mL/(g h)) | CH4/Br2 ratio | Bromine Conversion (%) | CH3Br Selectivity (%) |
---|---|---|---|---|---|
SAPO-34 | 365 | 43.2 | 10.3 | 61.8 | 36.4 |
Reactions in the Atmosphere and Ozone Depletion
This compound is a chlorofluorocarbon (CFC) that contributes to ozone depletion . In the stratosphere, it breaks down upon exposure to sunlight, releasing chlorine radicals . These chlorine radicals catalyze the destruction of ozone molecules .
Thermochemical Data
Thermochemical data for this compound include its enthalpy of formation and influential reactions .
Table of this compound Thermochemical Properties :
Property | Value |
---|---|
Formula | CH2FCl (g) |
CAS RN | 593-70-4 |
Relative Molecular Mass | 68.4777 ± 0.0012 |
Scientific Research Applications
Industrial Applications
Chlorofluoromethane has several key applications:
- Refrigeration and Air Conditioning : this compound is widely used as a refrigerant in domestic and commercial refrigeration systems. Its low boiling point allows for efficient heat transfer, making it ideal for cooling applications .
- Aerosol Propellant : Historically, this compound was used as a propellant in aerosol products due to its ability to vaporize quickly and create pressure within containers .
- Blowing Agent : In the production of foam insulation materials, this compound serves as a blowing agent, helping to create the cellular structure necessary for thermal insulation .
- Solvent Cleaning : It has been employed as a solvent in cleaning processes, particularly in the electronics industry, where it helps remove contaminants from sensitive components .
Environmental Impact
The environmental implications of this compound are significant:
- Ozone Depletion : this compound contributes to ozone layer depletion when released into the atmosphere. It can remain stable for decades before being broken down by ultraviolet radiation in the stratosphere, releasing chlorine atoms that catalyze ozone destruction .
- Regulatory Actions : Due to its harmful effects on the ozone layer, this compound's production and use have been phased out in many countries. The Montreal Protocol has led to a decline in its atmospheric concentrations since the late 20th century .
Case Study 1: Refrigeration Systems
A study conducted on refrigeration systems using this compound highlighted its efficiency compared to alternative refrigerants. The research indicated that while this compound provided superior cooling performance, the long-term environmental costs outweighed its benefits. As a result, industries have shifted towards hydrofluorocarbons (HFCs) and other alternatives that do not harm the ozone layer .
Case Study 2: Aerosol Propellants
In aerosol applications, this compound was commonly used until regulations mandated the transition to more environmentally friendly propellants. The switch has led to significant changes in product formulations across various industries, including personal care and household cleaning products .
Summary of Key Properties
Property | Value |
---|---|
Chemical Formula | CHClF2 |
Boiling Point | -40.8 °C |
Ozone Depletion Potential | High |
Global Warming Potential | Moderate |
Toxicity | Low |
Mechanism of Action
The mechanism of action of chlorofluoromethane primarily involves its interaction with atmospheric components. In the stratosphere, it undergoes photodissociation, releasing chlorine atoms that catalyze the breakdown of ozone molecules. This reaction significantly contributes to ozone layer depletion . At high temperatures, its thermal decomposition leads to the formation of reactive intermediates like chlorofluorocarbene, which can further react to form various halogenated products .
Comparison with Similar Compounds
Chlorofluoromethane is similar to other halogenated methanes such as dichloromethane (CH₂Cl₂) and difluoromethane (CH₂F₂). These compounds share similar chemical properties and undergo comparable reactions. this compound is unique due to its specific combination of chlorine and fluorine atoms, which gives it distinct reactivity and environmental impact . Other similar compounds include trithis compound (CCl₃F) and dichlorodifluoromethane (CCl₂F₂), both of which have been used as refrigerants but also contribute to ozone depletion .
Biological Activity
Chlorofluoromethane, also known as chlorodifluoromethane or Freon-22 (HCFC-22), is a chemical compound that has been widely used as a refrigerant and in various industrial applications. Its biological activity, particularly its toxicity and potential health effects, has been the subject of extensive research. This article provides a comprehensive overview of the biological activity of this compound, including its toxicity, mutagenicity, carcinogenicity, and effects on human health.
This compound (CHClF₂) is a colorless gas at room temperature and has a sweet odor. It is classified as a hydrochlorofluorocarbon (HCFC) and is primarily used in refrigeration and air conditioning systems. Its chemical structure includes two fluorine atoms, one chlorine atom, and one hydrogen atom.
Toxicological Profile
Acute Toxicity:
this compound exhibits low acute toxicity. Studies indicate that concentrations as high as 20% were not lethal to rodents, rabbits, or dogs. However, exposure to high concentrations can lead to central nervous system depression and myocardial effects .
Case Study: Seafood Factory Incident
In a notable incident in 2003, 43 workers were exposed to this compound due to an explosion in a seafood factory. Symptoms included dizziness, headache, nausea, and respiratory distress. All affected individuals recovered without fatalities, highlighting the compound's potential for acute effects under high exposure conditions .
Mutagenicity and Carcinogenicity
Research indicates that this compound is mutagenic to Salmonella typhimurium and cultured mammalian cells in both the presence and absence of metabolic activation .
Carcinogenic Studies:
this compound has been tested for carcinogenicity with mixed results:
- In rat studies involving oral administration and inhalation exposure, no significant increase in tumor incidence was observed.
- However, male rats exposed to high doses via inhalation showed increased incidences of fibrosarcomas and Zymbal gland tumors .
Reproductive and Developmental Effects
This compound has shown some adverse effects on fetal development in animal studies. Specifically, it caused malformations of the eyes in fetal rats but did not exhibit reproductive toxicity in male rats or prenatal toxicity in rabbits exposed via inhalation .
Biological Activity Summary Table
Biological Activity | Findings |
---|---|
Acute Toxicity | Low toxicity; high concentrations can cause CNS depression |
Mutagenicity | Positive mutagenic effects observed in bacterial assays |
Carcinogenicity | Inconclusive results; some tumors observed in male rats |
Reproductive Effects | Eye malformations in fetal rats; no reproductive effects in males |
Neurological Effects | Symptoms include dizziness, headache; recovery noted after exposure |
Q & A
Q. Basic: What experimental methodologies are recommended for determining the physical and chemical properties of chlorofluoromethane?
To characterize properties like boiling point, vapor pressure, and thermodynamic stability, researchers should use gas-phase infrared spectroscopy and calorimetric techniques . The NIST Chemistry WebBook provides validated thermochemical data (e.g., heat capacity, entropy) derived from high-precision measurements . For molecular geometry, microwave spectroscopy or X-ray crystallography (if crystalline samples are available) can resolve bond lengths and angles. Computational methods like density functional theory (DFT) may supplement experimental data but require benchmarking against empirical results .
Q. Basic: How can researchers distinguish this compound from structurally similar halogenated methanes in analytical workflows?
Leverage gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) for mass fragments unique to CH₂ClF (e.g., m/z 68 for [M]⁺). Fourier-transform infrared spectroscopy (FTIR) is critical for identifying vibrational modes like C-F (~1100 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches . Cross-reference retention indices and spectral libraries from authoritative databases (e.g., NIST) to mitigate false positives from co-eluting compounds like dithis compound .
Q. Advanced: What computational strategies are optimal for modeling the anharmonic vibrational spectra of this compound?
The hybrid degeneracy-corrected perturbation theory (HDCPT2) outperforms traditional GVPT2 in predicting anharmonic frequencies and intensities. Combine CCSD(T)/cc-pVnZ (n = T, Q, 5) for harmonic force fields with MP2/aug-cc-pVTZ for cubic/quartic anharmonic terms . Validate against experimental FTIR spectra (200–6200 cm⁻¹) to refine computational parameters, particularly for overtone and combination bands.
Q. Advanced: How should carcinogenicity studies for this compound be designed to address species-specific metabolic differences?
Use oral gavage in rodent models with dose escalation (e.g., 0–150 mg/kg/day) over 24 months. Monitor histopathological endpoints in the forestomach and liver, as CH₂ClF induces squamous-cell carcinomas in rats . Incorporate Ames tests (TA100 strain ± S9 activation) and mammalian cell mutagenicity assays (e.g., CHO cells) to assess genotoxicity. Control for confounding factors like diet-induced inflammation, which may exacerbate carcinogenic responses .
Q. Advanced: What in situ techniques are suitable for quantifying atmospheric this compound in marine environments?
Deploy cryogenic whole-air sampling followed by GC-MS to measure trace concentrations (ppt–ppb). For real-time monitoring, use resonance fluorescence for chlorine radical detection or matrix isolation spectroscopy for HO₂/NO₂ interactions . Calibrate instruments with NIST-traceable standards and validate against satellite data (e.g., Aura MLS) to account for spatial heterogeneity .
Q. Advanced: How is the global warming potential (GWP) of this compound calculated, and what uncertainties exist in current models?
GWP is derived from infrared absorption cross-sections (6200 cm⁻¹ range) and atmospheric lifetime estimates (~5 years). For CH₂ClF, GWPs are 323 (20-year), 83 (100-year), and 42 (500-year) . Key uncertainties include:
- Radiative efficiency variability due to cloud feedback.
- Tropospheric degradation rates influenced by OH radical concentrations.
- Oceanic uptake dynamics , which are poorly constrained in current IPCC models .
Q. Advanced: What synthetic routes optimize yield and purity of this compound for isotopic labeling studies?
Use gas-phase fluorination of chloromethane with HF over Cr₂O₃ catalysts at 300–400°C. For isotopic labeling (e.g., ¹³C or ²H), start with labeled methane and perform stepwise halogenation under inert conditions . Purify via fractional distillation (BP: -9.1°C) and verify purity by NMR (¹⁹F δ ≈ -120 ppm; ¹H δ ≈ 5.3 ppm) .
Q. Advanced: How can contradictory data between in vitro mutagenicity and in vivo carcinogenicity assays for this compound be reconciled?
Discrepancies often arise from metabolic activation differences . While CH₂ClF is mutagenic in Salmonella (via direct alkylation), its carcinogenicity in mammals requires bioactivation by CYP2E1 to reactive intermediates (e.g., chlorinated epoxides). Use interspecies extrapolation models (e.g., PBPK) and knockout rodent models to isolate metabolic pathways. Additionally, assess DNA adduct formation via ³²P-postlabeling to confirm mechanistic relevance .
Properties
IUPAC Name |
chloro(fluoro)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2ClF/c2-1-3/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCDCDSDNJVCLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2ClF | |
Record name | chlorofluoromethane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Chlorofluoromethane | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020305, DTXSID10424071 | |
Record name | Chlorofluoromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbon chloride fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas; [SynQuest Laboratories MSDS] | |
Record name | Chlorofluoromethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20428 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
593-70-4, 1691-88-9, 220437-77-4 | |
Record name | Chlorofluoromethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorofluoromethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorofluoromethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorofluoromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbon chloride fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorofluoromethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.914 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROFLUOROMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUM8OUO53E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.